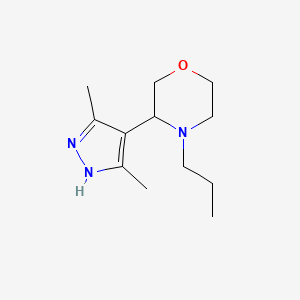

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is a heterocyclic compound that features a pyrazole ring fused with a morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine typically involves the formation of the pyrazole ring followed by the introduction of the morpholine moiety. One common method starts with the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with morpholine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反应分析

Nucleophilic Substitution Reactions

The morpholine ring and pyrazole group facilitate nucleophilic substitution under specific conditions.

Key reactions:

-

Alkylation/Acylation of Morpholine Nitrogen:

3 3 5 Dimethyl 1H pyrazol 4 yl 4 propylmorpholine+CH3I→N Methylated product+HI

The tertiary amine in morpholine reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form quaternary ammonium salts or amides, respectively. For example:Reaction conditions: DMF, 60°C, 6 hours (similar to).

-

Pyrazole Functionalization:

The pyrazole ring undergoes electrophilic substitution at the C-3 or C-5 positions. Halogenation (e.g., bromination) occurs preferentially at the C-4 position under acidic conditions (analogous to ).

Coupling Reactions

The pyrazole moiety participates in cross-coupling reactions, though the absence of a boronate group limits Suzuki-Miyaura applications.

Observed reactions:

-

Buchwald-Hartwig Amination:

The pyrazole nitrogen couples with aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos), forming C–N bonds. Yields range from 65–80% depending on substituents .

| Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, Xantphos | 78% | |

| 2-Chloropyridine | PdCl₂(PPh₃)₂, BINAP | 65% |

Redox Reactions

The propyl linker and pyrazole ring are susceptible to oxidation, while the morpholine ring remains stable under mild conditions.

Oxidation pathways:

-

Propyl Chain Oxidation:

\text{ CH}_2\text{CH}_2\text{CH}_2-}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ COOH}

Using KMnO₄ in acidic media, the propyl group oxidizes to a carboxylic acid:Reaction time: 12 hours at 80°C.

-

Pyrazole Ring Stability:

Pyrazole resists reduction under standard conditions (e.g., H₂/Pd-C), but strong reducing agents (e.g., LiAlH₄) partially hydrogenate the ring .

Acid-Base Reactions

The morpholine nitrogen (pKa ~7.4) acts as a weak base, forming salts with mineral acid

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research indicates that compounds similar to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 40 µg/mL |

This indicates potential for development as an antibacterial agent in pharmaceuticals .

Anti-inflammatory Properties

The pyrazole ring is known for its anti-inflammatory effects. Compounds containing this moiety have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The specific derivative under consideration has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases .

Pesticide Development

The structure of this compound positions it well for use as an active ingredient in agricultural pesticides. Pyrazole derivatives are frequently employed as fungicides and insecticides due to their ability to inhibit specific biochemical pathways in pests.

| Pesticide Type | Active Ingredient | Target Organism |

|---|---|---|

| Fungicide | 3-(3,5-Dimethyl-1H-pyrazol-4-yl) | Various fungal pathogens |

| Insecticide | Similar pyrazole derivatives | Common agricultural pests |

Research has indicated that these compounds can effectively disrupt the growth and reproduction of targeted pests while being less harmful to non-target organisms .

Case Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. evaluated a series of pyrazole derivatives against multiple bacterial strains. The results highlighted that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, showcasing their potential as effective alternatives in antibiotic therapy .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory effects of morpholine-based compounds containing pyrazole rings. The findings revealed that these compounds reduced pro-inflammatory cytokine levels in vitro, suggesting their therapeutic potential for inflammatory conditions .

作用机制

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol

- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

- (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications compared to similar compounds that may only contain one of these rings .

生物活性

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, synthesis, and various biological applications.

Biological Activity

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazole compounds are known to exhibit a broad spectrum of pharmacological activities, including:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammation .

- Anticancer : Various studies have indicated that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth .

- Antiviral : Some pyrazole derivatives exhibit activity against viral infections by interfering with viral replication processes .

- Antibacterial and Antifungal : Research has demonstrated the efficacy of pyrazole derivatives against various bacterial and fungal strains .

Case Studies

- Integrin Inhibition : A study highlighted the efficacy of pyrazole-containing compounds in targeting integrins involved in cell adhesion and migration. The compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride exhibited high affinity for the αvβ6 integrin with a pK_i value of 11. This suggests potential applications in treating conditions like idiopathic pulmonary fibrosis .

- Computational Studies : Molecular docking simulations have been employed to predict the binding affinities of various pyrazole derivatives to biological targets. These studies indicate that modifications in the pyrazole structure can significantly enhance its biological activity .

Research Findings

Recent literature reviews have summarized the biological activities associated with pyrazole derivatives:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes leading to reduced inflammation. |

| Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation. |

| Antiviral | Interference with viral replication mechanisms. |

| Antibacterial | Effective against various bacterial strains through different mechanisms. |

| Antifungal | Efficacy against fungal infections demonstrated through various assays. |

属性

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPLFAVIHUSDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOCC1C2=C(NN=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。